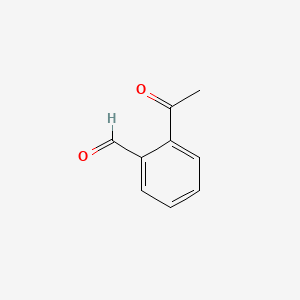

2-Acetylbenzaldehyde

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-acetylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-7(11)9-5-3-2-4-8(9)6-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDEAMZDXUCYOQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00178955 | |

| Record name | 2-Acetylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24257-93-0 | |

| Record name | 2-Acetylbenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024257930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Acetylbenzaldehyde: Chemical Properties, Structure, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetylbenzaldehyde, also known as ortho-acetylbenzaldehyde, is an aromatic organic compound featuring both an aldehyde and a ketone functional group.[1] Its unique ortho-substitution pattern gives rise to distinct chemical properties and reactivity, making it a valuable intermediate in various synthetic applications, including the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1] This guide provides a comprehensive overview of its chemical properties, structural features, and key experimental protocols.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid or solid at room temperature.[1][2] The quantitative physical and chemical properties of this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₉H₈O₂ | [1][2][3][4][5] |

| Molecular Weight | 148.16 g/mol | [1][3][4][6] |

| Melting Point | 39-43 °C | [1][2][7] |

| Boiling Point | 268.8 °C at 760 mmHg | [1][2][7] |

| Density | 1.117 ± 0.06 g/cm³ | [1][2][7] |

| Refractive Index | 1.562 | [1][2][7] |

| Flash Point | >230 °F (>110 °C) | [2][7] |

| LogP (Partition Coefficient) | 1.70 | [1][7] |

| Vapor Pressure | 0.00752 mmHg at 25°C | [2][7] |

| CAS Number | 24257-93-0 | [1][3][6] |

Molecular Structure and Spectroscopic Data

The structure of this compound is characterized by a benzene ring substituted with an aldehyde group (-CHO) and an acetyl group (-COCH₃) at adjacent (ortho) positions.[1][6] This ortho-substitution introduces steric hindrance, which can influence the molecule's conformation and reactivity.[1] The two carbonyl groups are the primary sites of chemical reactivity.

Spectroscopic Analysis

Spectroscopic methods are essential for the characterization and identification of this compound.

| Spectroscopic Data | Value | References |

| ¹H NMR (CDCl₃) | δ 10.19 (s, 1H, CHO), δ 7.60–7.84 (m, 4H, aromatic), δ 2.62 (s, 3H, COCH₃) | [1][6] |

| IR Spectroscopy (cm⁻¹) | ~1748 (acetyl C=O), ~1695 (aldehyde C=O) | [1][6] |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass of 149.0603 for the molecular ion [C₉H₉O₂]⁺ | [6] |

Experimental Protocols: Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound.

Oxidation of Phenylethanol

This method involves the oxidation of 2-phenylethanol using a suitable oxidizing agent.

-

Protocol:

-

Dissolve 2-phenylethanol in an appropriate solvent (e.g., acetone).

-

Slowly add an oxidizing agent, such as potassium permanganate or chromium trioxide, to the solution while maintaining a controlled temperature.

-

Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and perform a work-up procedure, typically involving filtration and extraction.

-

Purify the crude product by column chromatography or distillation to obtain this compound.

-

Friedel-Crafts Acylation of Benzaldehyde

This classic electrophilic aromatic substitution reaction can be employed to introduce the acetyl group.

-

Protocol:

-

Dissolve benzaldehyde in a non-polar solvent (e.g., dichloromethane).

-

Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

-

Slowly add acetyl chloride to the reaction mixture at a low temperature to control the exothermic reaction.

-

Allow the reaction to stir at room temperature until completion.

-

Carefully quench the reaction by pouring it over ice and hydrochloric acid.

-

Separate the organic layer, wash it with brine, and dry it over an anhydrous salt (e.g., MgSO₄).

-

Remove the solvent under reduced pressure and purify the product.

-

Photo-oxidation of o-Methylacetophenone

This method utilizes photochemical activation to synthesize the target compound.

-

Protocol:

-

Dissolve o-methylacetophenone in methanol.

-

Add a catalytic amount of copper(II) sulfate.

-

Irradiate the solution with a suitable light source (e.g., a mercury lamp).

-

Monitor the formation of this compound. This reaction is reported to proceed via a ketene intermediate.[1][6]

-

After the reaction, remove the catalyst and solvent.

-

Purify the resulting product.

-

References

- 1. Buy this compound | 24257-93-0 [smolecule.com]

- 2. Benzaldehyde, 2-acetyl- [chembk.com]

- 3. This compound | C9H8O2 | CID 152671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS: 24257-93-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. PubChemLite - this compound (C9H8O2) [pubchemlite.lcsb.uni.lu]

- 6. This compound | 24257-93-0 | Benchchem [benchchem.com]

- 7. This compound | CAS#:24257-93-0 | Chemsrc [chemsrc.com]

A Technical Guide to the Historical Synthesis of 2-Acetylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical methodologies for the synthesis of 2-acetylbenzaldehyde, a valuable bifunctional molecule in organic synthesis. The presence of two ortho carbonyl groups makes it a key starting material for the construction of various heterocyclic systems and complex aromatic compounds. This document provides a detailed overview of several seminal synthetic routes, complete with experimental protocols, quantitative data, and visual representations of the chemical workflows.

Core Synthetic Methodologies

The synthesis of this compound, an o-disubstituted benzene derivative, has historically presented challenges, often necessitating multi-step and non-conventional approaches. This guide focuses on several key historical methods that have been developed and refined over time.

Multi-Step Synthesis from Phthalic Anhydride

One of the most detailed historical syntheses of this compound is a six-step pathway starting from phthalic anhydride.[1] This method, while lengthy, provides a clear route to the target molecule through a series of classical organic transformations.

Experimental Protocol:

Step 1: Synthesis of o-Acetylbenzoic Acid

-

In a suitable reaction vessel, phthalic anhydride (1 equivalent) is reacted with malonic acid (1 equivalent).

-

The mixture is heated in pyridine, which acts as both a solvent and a base, under reflux conditions.

-

The reaction yields o-acetylbenzoic acid.[1]

Step 2: Esterification to Methyl o-Acetylbenzoate

-

o-Acetylbenzoic acid (1 equivalent) is dissolved in acetone.

-

Potassium carbonate (K₂CO₃) is added as a base, followed by the addition of methyl iodide (CH₃I).

-

The reaction mixture is stirred to produce methyl o-acetylbenzoate.[1]

Step 3: Ketal Protection

-

Methyl o-acetylbenzoate (1 equivalent) is dissolved in tetrahydrofuran (THF).

-

Trimethylorthoformate and ethylene glycol are added in the presence of a catalytic amount of p-toluenesulfonic acid (TsOH).

-

The mixture is heated to approximately 40°C for 3 hours to form the corresponding ethylene ketal.[1]

Step 4: Reduction of the Ester

-

The ketal-protected ester (1 equivalent) is added to a slurry of lithium aluminum hydride (LiAlH₄) in THF.

-

The reaction mixture is refluxed for 24 hours to reduce the ester to the corresponding primary alcohol.[1]

Step 5: Oxidation to the Aldehyde

-

The alcohol (1 equivalent) is dissolved in a mixture of methylene chloride (CH₂Cl₂) and hexane.

-

This solution is added to a mixture of pyridinium chlorochromate (PCC) absorbed on alumina.

-

The reaction is stirred at 25°C for 2.5 hours to oxidize the alcohol to the aldehyde, yielding o-acetyl-benzaldehyde ethylene ketal.[1]

Step 6: Deprotection to this compound

-

The o-acetyl-benzaldehyde ethylene ketal is stirred in a mixture of acetic acid and water to hydrolyze the ketal.

-

This final step yields this compound.[1]

Quantitative Data for Multi-Step Synthesis from Phthalic Anhydride:

| Step | Product | Reagents and Conditions | Yield (%) |

| 1 | o-Acetylbenzoic acid | Phthalic anhydride, Malonic acid, Pyridine, reflux | 28 |

| 2 | Methyl o-acetylbenzoate | CH₃I, K₂CO₃, Acetone | 94 |

| 3 | o-Acetylbenzyl alcohol ethylene ketal (precursor) | Trimethylorthoformate, Ethylene glycol, TsOH, THF, 40°C, 3h | 74 |

| 4 | o-Acetylbenzyl alcohol ethylene ketal | LiAlH₄, THF, reflux, 24h | 86 |

| 5 | o-Acetylbenzaldehyde ethylene ketal | PCC, Alumina, CH₂Cl₂, Hexane, 25°C, 2.5h | 87 |

| 6 | This compound | Acetic acid, Water, 40°C, 10h | 83 |

Reaction Workflow:

Permanganate Oxidation of 2-Acetyl-cis-cinnamic Acid

A more direct, albeit lower-yielding, historical method involves the oxidative cleavage of a cinnamic acid derivative.

Experimental Protocol:

-

2-Acetyl-cis-cinnamic acid (1 equivalent), which can be synthesized from the ozonolysis of 1-methyl-2-naphthol, is dissolved in benzene.[1]

-

Sodium carbonate (Na₂CO₃) and magnesium sulfate (MgSO₄) are added to the solution.

-

The mixture is cooled to 0-5°C.

-

Potassium permanganate (KMnO₄) is added portion-wise while maintaining the low temperature.

-

The reaction proceeds with the cleavage of the double bond to yield this compound.[1]

Quantitative Data for Permanganate Oxidation:

| Starting Material | Oxidizing Agent | Conditions | Yield (%) |

| 2-Acetyl-cis-cinnamic acid | KMnO₄ | Na₂CO₃, MgSO₄, Benzene, 0-5°C | 40 |

Reaction Workflow:

Aqueous Ozonolysis of Methylated Naphthalenes

Ozonolysis provides another route for the synthesis of this compound from readily available naphthalene derivatives. The choice of solvent is critical for achieving good yields.

Experimental Protocol:

-

The methylated naphthalene (1-methylnaphthalene, 1,2-dimethylnaphthalene, or 1,3-dimethylnaphthalene) is suspended in an aqueous medium.

-

A stream of ozone (O₃) is bubbled through the suspension.

-

The reaction is monitored until the starting material is consumed.

-

Work-up of the reaction mixture yields this compound as one of the major products.[1]

-

Performing the ozonolysis in organic solvents such as methanol or n-hexane leads to significantly lower yields of 6-14%.[1]

Quantitative Data for Aqueous Ozonolysis:

| Starting Material | Solvent | Yield (%) |

| 1-Methylnaphthalene | Water | 17 |

| 1,2-Dimethylnaphthalene | Water | 65 |

| 1,3-Dimethylnaphthalene | Water | 27 |

| Methylated Naphthalenes | Methanol or n-Hexane | 6-14 |

Reaction Workflow:

Photo-oxidation of o-Methylacetophenone

A photochemical approach for the synthesis of this compound was reported in 1976.[1] The efficiency of this method is highly dependent on the presence of additives.

Experimental Protocol:

-

o-Methylacetophenone is dissolved in methanol.

-

The solution is irradiated with a suitable light source (photo-oxidation).

-

The reaction can be performed with no additive, in the presence of copper(II) sulfate, or in the presence of hydrochloric acid.

-

The presence of copper(II) sulfate significantly enhances the yield of this compound.[1]

Quantitative Data for Photo-oxidation of o-Methylacetophenone:

| Additive | Yield (%) |

| None | up to 5 |

| Copper(II) Sulfate | up to 38 |

| Hydrochloric Acid | up to 9 |

Reaction Workflow:

Selenium Dioxide Oxidation (Riley Oxidation)

The oxidation of a diol precursor using selenium dioxide represents an early method for accessing o-acylbenzaldehydes. The first reported synthesis of an o-acylbenzaldehyde, o-benzoylbenzaldehyde, utilized this method in 1968. A similar approach can be applied for this compound.

Experimental Protocol (General):

-

The precursor, 1-(2-(hydroxymethyl)phenyl)ethan-1-ol, is dissolved in a suitable solvent such as dioxane or acetic acid.

-

A stoichiometric amount of selenium dioxide (SeO₂) is added to the solution.

-

The mixture is heated to reflux. The reaction progress is indicated by the precipitation of black selenium metal.

-

After the reaction is complete, the selenium is filtered off, and the product is isolated from the filtrate.

Quantitative Data for a Related Selenium Dioxide Oxidation:

| Starting Material | Product | Oxidizing Agent | Yield (%) |

| o-Hydroxymethyl-benzhydrol | o-Benzoylbenzaldehyde | SeO₂ | 53 |

Reaction Workflow:

Conclusion

The historical synthesis of this compound showcases a variety of synthetic strategies, from multi-step sequences to more direct oxidative methods. While early methods were often characterized by modest yields and harsh conditions, they laid the groundwork for the development of more efficient and selective synthetic routes. This guide provides a valuable resource for researchers and professionals by consolidating the key historical approaches, their associated data, and detailed procedural outlines, thereby offering a comprehensive understanding of the chemical evolution in the synthesis of this important building block.

References

Spectroscopic Profile of 2-Acetylbenzaldehyde: A Technical Guide

Introduction

2-Acetylbenzaldehyde, also known as ortho-acetylbenzaldehyde or 2-formylacetophenone, is an organic compound with the chemical formula C₉H₈O₂.[1] Its structure, featuring both an aldehyde and a ketone functional group on a benzene ring, makes it a valuable intermediate in various chemical syntheses. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information is intended for researchers, scientists, and professionals in drug development and related fields to aid in the identification, characterization, and quality control of this compound.

Molecular and Physical Properties

| Property | Value |

| Molecular Formula | C₉H₈O₂ |

| Molecular Weight | 148.16 g/mol [1] |

| Appearance | Solid |

| Melting Point | 39-43 °C |

| CAS Number | 24257-93-0[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for this compound, based on the analysis of its constituent functional groups and comparison with structurally similar compounds.

¹H NMR (Proton NMR) Data (Predicted)

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton, the methyl protons of the acetyl group, and the four protons on the aromatic ring.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~10.2 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~7.9 - 8.1 | Multiplet | 2H | Aromatic protons (ortho to carbonyls) |

| ~7.5 - 7.7 | Multiplet | 2H | Aromatic protons (meta to carbonyls) |

| ~2.6 | Singlet | 3H | Acetyl protons (-COCH₃) |

¹³C NMR (Carbon NMR) Data (Predicted)

The ¹³C NMR spectrum will provide information on the different carbon environments within the this compound molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| ~200 | Ketone Carbonyl Carbon (C=O) |

| ~192 | Aldehyde Carbonyl Carbon (C=O) |

| ~138 | Aromatic Carbon (quaternary, attached to acetyl) |

| ~135 | Aromatic Carbon (quaternary, attached to aldehyde) |

| ~128 - 134 | Aromatic Carbons (CH) |

| ~28 | Acetyl Methyl Carbon (-CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by strong absorption bands corresponding to the carbonyl groups of the aldehyde and ketone, as well as absorptions for the aromatic ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 - 3010 | Medium-Weak | Aromatic C-H Stretch |

| ~2850, ~2750 | Weak | Aldehyde C-H Stretch (Fermi doublet) |

| ~1748 | Strong | Acetyl C=O Stretch[1] |

| ~1695 | Strong | Aldehyde C=O Stretch[1] |

| ~1600 - 1450 | Medium-Strong | Aromatic C=C Bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

| m/z | Proposed Fragment Ion |

| 148 | [M]⁺ (Molecular Ion) |

| 133 | [M - CH₃]⁺ |

| 120 | [M - CO]⁺ |

| 105 | [M - CHO - H₂]⁺ or [M - CH₃ - CO]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl ion) |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and accurate analysis.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Ensure the solid is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Instrument Setup: The NMR spectrometer is typically a 400 or 500 MHz instrument.

-

Data Acquisition: The instrument is locked onto the deuterium signal of the solvent. The magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).

IR Spectroscopy

-

Sample Preparation (ATR): A small amount of solid this compound is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. The anvil is lowered to ensure good contact between the sample and the crystal.

-

Instrument Setup: A Fourier Transform Infrared (FT-IR) spectrometer is used. A background spectrum of the clean, empty ATR crystal is recorded.

-

Data Acquisition: The sample spectrum is then recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.

-

Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (in cm⁻¹).

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺) and subsequent fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart of the general workflow for spectroscopic analysis.

Predicted Mass Spectrometry Fragmentation of this compound

This diagram illustrates the predicted fragmentation pathway of this compound under electron ionization mass spectrometry.

Caption: Predicted fragmentation of this compound in MS.

References

Physical properties of 2-acetylbenzaldehyde: melting point, boiling point, solubility

An In-depth Technical Guide to the Physical Properties of 2-Acetylbenzaldehyde

This technical guide provides a comprehensive overview of the key physical properties of this compound (CAS No: 24257-93-0), a significant aromatic carbonyl compound. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the compound's melting point, boiling point, and solubility characteristics, supported by experimental protocols and a logical workflow diagram.

Core Physical Properties

This compound, with the molecular formula C₉H₈O₂, is a solid at room temperature.[1] Its physical characteristics are dictated by the presence of both an aldehyde and an acetyl group on a benzene ring.

Data Summary

The quantitative physical properties of this compound are summarized in the table below for quick reference.

| Physical Property | Value | Conditions |

| Melting Point | 39-43 °C | Atmospheric Pressure[1][2][3] |

| Boiling Point | 268.8 °C | 760 mmHg[2][3] |

| Solubility in Water | Limited | - |

| Solubility in Organic Solvents | Soluble | Ethanol, Diethyl Ether[2][4] |

| Solubility in Acid/Base | Insoluble | 5% NaOH, 5% HCl, 5% NaHCO₃[2] |

| Soluble | Concentrated H₂SO₄[2] | |

| Partition Coefficient (LogP) | 1.70 | Octanol-Water[2][3] |

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the melting point, boiling point, and solubility of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure substance, this transition occurs over a narrow temperature range. The melting point is a crucial indicator of purity; impurities tend to lower and broaden the melting point range.[5]

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of a few millimeters.[6][7]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a DigiMelt or a Thiele tube, alongside a calibrated thermometer.[5]

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[5][6]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the range.[5]

-

Purity Check (Mixed Melting Point): To confirm the identity and purity, a mixed melting point can be determined. A 50:50 mixture of the sample with a known pure standard of this compound is prepared. If the melting point of the mixture is sharp and identical to the known standard, the sample is considered pure. A depressed and broadened melting range indicates the presence of impurities.[5]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Distillation Method

-

Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a collection vessel.[8]

-

Sample and Boiling Chips: Approximately 5 mL of this compound is placed in the distilling flask along with a few boiling chips to ensure smooth boiling.[8]

-

Heating: The flask is heated gently. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distilling flask to accurately measure the temperature of the vapor that is distilling.[8]

-

Data Recording: As the liquid boils and the vapor condenses, the temperature is monitored. The constant temperature observed on the thermometer during the distillation of the bulk of the liquid is recorded as the boiling point.[8] The atmospheric pressure should also be recorded.[8]

Methodology: Thiele Tube Method

-

Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.[8]

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing heating oil.[8]

-

Heating: The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out.[8]

-

Observation: Heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat is then removed. The temperature at which the liquid begins to enter the capillary tube is the boiling point.[8]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. This compound's moderate lipophilicity, indicated by a LogP of 1.70, suggests it has limited solubility in water but is soluble in many organic solvents.[2]

Methodology: Shake-Flask Method

This method determines the equilibrium solubility of a compound in a particular solvent.[9][10]

-

Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed vial. The presence of undissolved solid is necessary to ensure the solution is saturated.[9]

-

Equilibration: The vial is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium.[10]

-

Phase Separation: After equilibration, the mixture is allowed to stand, and the undissolved solid settles. The supernatant (saturated solution) is then carefully separated from the solid, typically by filtration through a syringe filter or by centrifugation.[9]

-

Quantification: The concentration of this compound in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The determined concentration represents the solubility of this compound in the chosen solvent at the specified temperature.[9]

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for determining the key physical properties of this compound.

Caption: Workflow for Physical Property Determination of this compound.

References

- 1. 2-アセチルベンズアルデヒド 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Buy this compound | 24257-93-0 [smolecule.com]

- 3. This compound | CAS: 24257-93-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. Benzaldehyde, 2-acetyl- [chembk.com]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. chemlab.truman.edu [chemlab.truman.edu]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Reactivity of the Dual Carbonyl Groups in 2-Acetylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetylbenzaldehyde is a versatile bifunctional molecule featuring both an aldehyde and a ketone carbonyl group positioned ortho to each other on a benzene ring. This unique arrangement presents a fascinating case study in chemoselectivity, as the two carbonyl groups exhibit distinct reactivities towards nucleophilic attack and other transformations. This technical guide provides a comprehensive overview of the factors governing this differential reactivity, supported by quantitative data, detailed experimental protocols for key reactions, and visual representations of reaction pathways. Understanding and predicting the selective reactivity of this compound is crucial for its effective utilization as a building block in the synthesis of complex organic molecules, including heterocycles and pharmacologically active compounds.

Introduction: The Duality of Carbonyl Reactivity

The reactivity of a carbonyl group is primarily dictated by the electrophilicity of the carbonyl carbon. Aldehydes are generally more reactive than ketones towards nucleophilic attack.[1][2] This can be attributed to two main factors:

-

Steric Hindrance: The single hydrogen atom attached to the aldehyde carbonyl carbon presents less steric bulk compared to the two alkyl or aryl groups on a ketone carbonyl. This allows for easier access by nucleophiles.

-

Electronic Effects: Alkyl groups are electron-donating, which reduces the partial positive charge on the ketone carbonyl carbon, making it less electrophilic. Aldehydes have only one such group, resulting in a more electrophilic carbonyl carbon.[1]

In this compound, these fundamental principles are at play, with the aldehyde group typically serving as the more reactive center. However, the close proximity of the acetyl group can also lead to unique intramolecular reactions and influence the overall reactivity profile of the molecule.

Comparative Reactivity: A Quantitative Perspective

While the qualitative assessment of aldehyde versus ketone reactivity is well-established, quantitative data for this compound is crucial for predictive synthesis. The following table summarizes available data on the chemoselectivity of various reactions involving this compound.

| Reaction Type | Reagent/Catalyst | Solvent | Temperature (°C) | Product(s) | Aldehyde Adduct Yield (%) | Ketone Adduct Yield (%) | Citation(s) |

| Reduction | NaBH4 / Acetylacetone | Not Specified | Not Specified | 2-(1-hydroxyethyl)benzaldehyde | 0 | >95 (selective reduction of ketone) | [3][4] |

| Reduction | NaBH4 / NaNO3 / H2O | Water | Room Temp | 2-acetylbenzyl alcohol | High (selective reduction of aldehyde) | Low | [5] |

| Atmospheric Oxidation | OH radicals | Gas Phase | Not Specified | Not Applicable | Rate Constant: 17 ± 3 x 10⁻¹² cm³/molecule·s | Not Applicable |

Note: The table highlights the possibility of achieving high chemoselectivity in the reduction of this compound by careful choice of reagents and conditions. The atmospheric oxidation data, while not directly related to synthetic applications, provides a quantitative measure of the molecule's overall reactivity.

Key Reactions and Experimental Protocols

The dual carbonyl functionality of this compound allows for a rich variety of chemical transformations. This section details the experimental protocols for several key reactions, emphasizing the conditions that favor selectivity.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of a carbonyl compound with an active methylene compound. Given the higher reactivity of the aldehyde, this reaction is expected to occur preferentially at the formyl group.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

-

Reactants: this compound (1 mmol), malononitrile (1 mmol).

-

Catalyst: A catalytic amount of a suitable base (e.g., piperidine, DBU).

-

Solvent: A suitable solvent such as ethanol or a water/glycerol mixture.[6]

-

Procedure: To a solution of this compound in the chosen solvent, add malononitrile and the catalyst. Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, the product, (2-acetylbenzylidene)malononitrile, can be isolated by filtration or extraction.[2][6][7][8][9]

Aldol Condensation

The Aldol condensation involves the reaction of an enolate with a carbonyl compound. When reacted with a ketone like acetone, this compound is expected to act as the electrophilic partner at its more reactive aldehyde position.

Experimental Protocol: Aldol Condensation with Acetone

-

Reactants: this compound (2 equivalents), acetone (1 equivalent).

-

Catalyst: Sodium hydroxide solution.

-

Solvent: Ethanol/Water mixture.

-

Procedure: Dissolve this compound in ethanol. In a separate flask, prepare a solution of sodium hydroxide in water and ethanol. Add the acetone to the ethanolic NaOH solution, followed by the this compound solution. Stir the mixture at room temperature for a specified period (e.g., 30 minutes). The product, a β-hydroxy ketone, may precipitate from the solution and can be collected by vacuum filtration.[10][11][12][13][14]

Wittig Reaction

The Wittig reaction provides a powerful method for the synthesis of alkenes from carbonyl compounds. The chemoselectivity of this reaction with this compound will depend on the nature of the Wittig reagent. Non-stabilized ylides are highly reactive and may show less selectivity, while stabilized ylides are generally more selective for aldehydes.

Experimental Protocol: Selective Wittig Olefination

-

Reactants: this compound, a phosphorus ylide (e.g., prepared from a triphenylphosphonium salt and a strong base like n-butyllithium).

-

Solvent: Anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether.

-

Procedure: Prepare the Wittig reagent in situ by deprotonating the corresponding phosphonium salt with a strong base under an inert atmosphere. Cool the ylide solution and add a solution of this compound dropwise. Allow the reaction to proceed at low temperature, then warm to room temperature. The alkene product can be isolated after an aqueous workup and purification by chromatography. The choice of a stabilized or non-stabilized ylide will influence the stereoselectivity (E/Z) and chemoselectivity of the reaction.[15][16][17][18][19]

Grignard Reaction

Grignard reagents are potent nucleophiles that readily add to both aldehydes and ketones. Achieving selectivity in the reaction with this compound can be challenging. However, by carefully controlling the stoichiometry and reaction temperature, it may be possible to favor addition to the more accessible aldehyde group.

Experimental Protocol: Grignard Addition

-

Reactants: this compound, Grignard reagent (e.g., phenylmagnesium bromide).

-

Solvent: Anhydrous diethyl ether or THF.

-

Procedure: To a solution of this compound in the anhydrous solvent under an inert atmosphere, add the Grignard reagent dropwise at a low temperature (e.g., 0 °C). Monitor the reaction closely. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. The product, a secondary or tertiary alcohol, can be extracted and purified.[20]

Intramolecular Reactions

The ortho positioning of the two carbonyl groups in this compound can facilitate intramolecular reactions under certain conditions. For instance, in the presence of a strong base, an intramolecular Cannizzaro-type reaction could potentially occur, where one carbonyl group is oxidized and the other is reduced.[1][21]

Conceptual Pathway: Intramolecular Cannizzaro Reaction

Under strongly basic conditions, a hydroxide ion can attack the aldehyde carbonyl. The resulting tetrahedral intermediate can then deliver a hydride to the neighboring ketone carbonyl, leading to a hydroxy acid after workup. It is important to note that intermolecular Cannizzaro reactions might also compete.[1][21][22][23][24]

Visualizing Reactivity: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of some of the key reactions discussed.

Caption: Knoevenagel condensation of this compound.

Caption: Aldol condensation of this compound.

Caption: Selective reduction of this compound.

Conclusion

The reactivity of the dual carbonyl groups in this compound offers a compelling platform for exploring the principles of chemoselectivity. The inherent electronic and steric differences between the aldehyde and ketone functionalities allow for a high degree of control in synthetic transformations. By carefully selecting reagents, catalysts, and reaction conditions, chemists can selectively target one carbonyl group over the other, enabling the efficient construction of complex molecular architectures. This guide has provided a foundational understanding of these principles, supported by experimental evidence and practical protocols. Further research into novel catalytic systems and reaction conditions will undoubtedly continue to expand the synthetic utility of this versatile building block in the fields of materials science, and particularly in the development of new therapeutic agents.

References

- 1. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols – Oriental Journal of Chemistry [orientjchem.org]

- 6. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. bhu.ac.in [bhu.ac.in]

- 10. webassign.net [webassign.net]

- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 12. d.web.umkc.edu [d.web.umkc.edu]

- 13. Chemistry 211 Experiment 5 [home.miracosta.edu]

- 14. d.web.umkc.edu [d.web.umkc.edu]

- 15. researchgate.net [researchgate.net]

- 16. ocf.berkeley.edu [ocf.berkeley.edu]

- 17. Wittig Reaction [organic-chemistry.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Cannizzaro reaction - Wikipedia [en.wikipedia.org]

- 22. snscourseware.org [snscourseware.org]

- 23. un.uobasrah.edu.iq [un.uobasrah.edu.iq]

- 24. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]

The Dawn of Ortho-Acylbenzaldehydes: A Technical Guide to Their Discovery and First Synthesis

For Immediate Release

This technical guide provides an in-depth overview of the discovery and seminal first synthesis of ortho-acylbenzaldehydes, a class of organic compounds characterized by an acyl group and a formyl group positioned ortho to each other on a benzene ring. This unique structural arrangement imparts significant reactivity, making them valuable precursors in the synthesis of a variety of heterocyclic compounds and other complex organic molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a detailed look into the foundational chemistry of these important synthetic building blocks.

Discovery and First Reported Synthesis

The first documented synthesis of an ortho-acylbenzaldehyde was reported in 1968 by W. Metlesics and his colleagues.[1][2][3] Their work laid the groundwork for the exploration of the chemistry and synthetic utility of this class of compounds. The initial synthesis focused on producing o-benzoylbenzaldehyde.[1][2][3]

The synthetic strategy involved a two-step process starting from o-benzoylbenzoic acid. The first step was the reduction of the starting material to o-hydroxymethyl-benzhydrol. This intermediate was then subjected to oxidation to yield the target o-benzoylbenzaldehyde.[1][2] Two different oxidizing agents were investigated for this transformation, with significantly different outcomes in terms of yield.

Table 1: Comparison of Oxidation Methods for the First Synthesis of o-Benzoylbenzaldehyde

| Oxidizing Agent | Yield (%) | Reference |

| Selenium Dioxide (SeO₂) | 53% | [1][2] |

| Ceric Ammonium Nitrate (CAN) | 96% | [1][2] |

Experimental Protocols

The following are generalized experimental protocols for the first synthesis of o-benzoylbenzaldehyde, based on the available literature.

Step 1: Synthesis of o-Hydroxymethyl-benzhydrol

-

Reaction: Reduction of o-benzoylbenzoic acid.

-

Reagents:

-

o-Benzoylbenzoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

-

Procedure: A solution of o-benzoylbenzoic acid in anhydrous THF is slowly added to a stirred suspension of lithium aluminum hydride in anhydrous THF at a controlled temperature. The reaction mixture is stirred for a specified period to ensure complete reduction. Upon completion, the reaction is carefully quenched, and the product is extracted and purified to yield o-hydroxymethyl-benzhydrol.[1][2]

Step 2: Synthesis of o-Benzoylbenzaldehyde

Two methods were reported for the oxidation of o-hydroxymethyl-benzhydrol:

Method A: Oxidation with Selenium Dioxide

-

Reagents:

-

o-Hydroxymethyl-benzhydrol

-

Selenium dioxide (SeO₂)

-

Glacial acetic acid

-

Xylene

-

-

Procedure: A mixture of o-hydroxymethyl-benzhydrol and selenium dioxide in a solvent system of glacial acetic acid and xylene is refluxed for several hours. The progress of the reaction is monitored by appropriate analytical techniques. After completion, the reaction mixture is worked up to remove the selenium byproducts, and the crude product is purified to afford o-benzoylbenzaldehyde.[1][2]

Method B: Oxidation with Ceric Ammonium Nitrate

-

Reagents:

-

o-Hydroxymethyl-benzhydrol

-

Ceric ammonium nitrate (CAN)

-

Aqueous acetonitrile

-

-

Procedure: Ceric ammonium nitrate is added to a solution of o-hydroxymethyl-benzhydrol in a mixture of acetonitrile and water. The reaction is typically carried out at a controlled temperature and stirred until the starting material is consumed. The product is then extracted from the reaction mixture and purified to give o-benzoylbenzaldehyde in high yield.[1][2]

Visualizing the Synthesis and Potential Applications

The following diagrams illustrate the foundational synthesis of ortho-acylbenzaldehydes and their potential utility in the synthesis of biologically relevant scaffolds.

The unique juxtaposition of the aldehyde and ketone functionalities in ortho-acylbenzaldehydes makes them versatile precursors for the synthesis of various heterocyclic systems, which are common motifs in pharmacologically active molecules.

Conclusion

The discovery and initial synthesis of ortho-acylbenzaldehydes by Metlesics and coworkers in 1968 opened a new avenue in synthetic organic chemistry. The development of reliable synthetic routes to these bifunctional aromatic compounds has provided chemists with a powerful tool for the construction of complex molecular architectures, particularly those of interest to the pharmaceutical industry. The ability to readily access these compounds, especially through high-yielding methods like the ceric ammonium nitrate oxidation, continues to facilitate their use in modern drug discovery and development programs. Further exploration of the reactivity of ortho-acylbenzaldehydes is anticipated to lead to the discovery of novel synthetic methodologies and the creation of new chemical entities with potential therapeutic applications.

References

IUPAC name and CAS number for 2-acetylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetylbenzaldehyde is an aromatic organic compound of interest in synthetic and medicinal chemistry. Its bifunctional nature, possessing both an aldehyde and a ketone group in an ortho relationship on a benzene ring, makes it a versatile precursor for the synthesis of various heterocyclic compounds and a potential scaffold for the development of novel therapeutic agents. This guide provides an in-depth overview of its chemical identity, a detailed experimental protocol for its synthesis, and an exploration of its potential role in modulating cellular signaling pathways.

Compound Identification

A summary of the key identifiers for this compound is presented in the table below.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 24257-93-0 |

| Molecular Formula | C₉H₈O₂ |

| Molecular Weight | 148.16 g/mol |

| Synonyms | o-Acetylbenzaldehyde, 2-Formylacetophenone |

Synthesis of this compound

A common and effective method for the synthesis of this compound is through a palladium-catalyzed Stille cross-coupling reaction. This method offers good yields and functional group tolerance.

Experimental Protocol: Stille Coupling Reaction

This protocol details the synthesis of this compound from 2-bromobenzaldehyde and tributyl(1-ethoxyvinyl)tin. The reaction proceeds via a Stille coupling, followed by acidic hydrolysis of the resulting vinyl ether.

Reaction Scheme:

Materials and Reagents:

-

2-Bromobenzaldehyde

-

Tributyl(1-ethoxyvinyl)tin

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Toluene, anhydrous

-

Hydrochloric acid (2M)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzaldehyde (1.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times to establish an inert atmosphere.

-

Addition of Reagents: Add anhydrous toluene via syringe, followed by the addition of tributyl(1-ethoxyvinyl)tin (1.2 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Hydrolysis: Upon completion, cool the reaction mixture to room temperature. Add 2M hydrochloric acid and stir vigorously for 1 hour to hydrolyze the vinyl ether intermediate.

-

Work-up:

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Biological Activity and Signaling Pathways

While research specifically on this compound is ongoing, studies on related benzaldehyde derivatives have indicated potential anti-inflammatory and other biological activities. A key mechanism implicated in the anti-inflammatory effects of some small molecules is the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1]

Signaling Pathway: Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis.[2] The pathway consists of a three-tiered kinase module: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK).[2] Extracellular signals, such as cytokines and growth factors, activate this cascade, leading to the phosphorylation and activation of downstream transcription factors that modulate gene expression.[3] Benzaldehyde derivatives have been shown to inhibit the phosphorylation of key MAPK proteins like ERK, JNK, and p38, thereby suppressing the production of pro-inflammatory mediators.[1]

Caption: A simplified diagram of the MAPK signaling cascade.

Conclusion

This compound is a valuable building block in organic synthesis with potential applications in drug discovery. The provided experimental protocol for its synthesis via Stille coupling offers a reliable method for its preparation. Further investigation into its biological activities, particularly in the context of modulating signaling pathways like the MAPK cascade, may unveil novel therapeutic opportunities.

References

An In-depth Technical Guide to the Tautomerism and Resonance Structures of 2-Acetylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the tautomerism and resonance phenomena exhibited by 2-acetylbenzaldehyde, a key aromatic dicarbonyl compound. Understanding these core principles is crucial for predicting its reactivity, metabolic pathways, and potential interactions in drug design and development.

Introduction to this compound

This compound, also known as o-formylacetophenone, is an organic compound with the molecular formula C₉H₈O₂.[1] Its structure features a benzene ring substituted with an aldehyde group and an acetyl group at the ortho positions.[1] This unique arrangement of two carbonyl functionalities in close proximity gives rise to interesting electronic and structural properties, most notably keto-enol tautomerism and extensive resonance delocalization.

Keto-Enol Tautomerism

Like other 1,3-dicarbonyl compounds, this compound exists as an equilibrium mixture of its keto and enol tautomers.[2] Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton.[2]

The keto form is the diketone structure of this compound. The enol form is generated by the migration of an alpha-proton (from the acetyl methyl group) to the acetyl carbonyl oxygen, resulting in a hydroxyl group and a carbon-carbon double bond.[2]

References

Electron-Withdrawing Effects of Substituents in 2-Acetylbenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electron-withdrawing effects of substituents on the chemical and physical properties of 2-acetylbenzaldehyde. Designed for researchers, scientists, and drug development professionals, this document details the underlying principles of substituent effects, methodologies for their quantification, and their impact on reactivity and spectroscopic characteristics. This guide furnishes detailed experimental protocols for the synthesis of substituted this compound derivatives and for the determination of key physicochemical parameters such as Hammett constants and pKa values. Quantitative data is presented in structured tables for comparative analysis, and key experimental and logical workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts.

Introduction

The electronic properties of substituents on an aromatic ring play a pivotal role in modulating the reactivity and biological activity of a molecule. In the context of drug design and development, a nuanced understanding of these effects is crucial for the rational design of molecules with desired pharmacokinetic and pharmacodynamic profiles. This compound, with its two reactive carbonyl functionalities—an aldehyde and a ketone—presents a particularly interesting scaffold. The interplay between these groups and the electronic nature of other ring substituents can significantly influence the molecule's electrophilicity, nucleophilicity, and potential for intramolecular interactions.

This guide focuses on the impact of electron-withdrawing groups (EWGs) on the this compound core. EWGs, by inductively pulling electron density from the aromatic ring or by resonance delocalization, can profoundly alter the reactivity of the aldehyde and acetyl moieties. This document provides a theoretical framework for understanding these effects, grounded in the principles of physical organic chemistry, and offers practical guidance for their experimental investigation.

Theoretical Framework: Quantifying Substituent Effects

The influence of a substituent on the electronic environment of a reaction center can be quantitatively described by linear free-energy relationships, most notably the Hammett equation.[1]

The Hammett Equation

The Hammett equation is a cornerstone in the study of reaction mechanisms and structure-activity relationships.[1] It correlates the reaction rates (k) or equilibrium constants (K) of a series of reactions of substituted aromatic compounds with the Hammett substituent constant (σ) and the reaction constant (ρ). The equation is given by:

log(k/k₀) = ρσ or log(K/K₀) = ρσ

where:

-

k or K is the rate or equilibrium constant for the substituted reactant.

-

k₀ or K₀ is the rate or equilibrium constant for the unsubstituted reactant.

-

σ (sigma) is the substituent constant , which depends on the nature and position (meta- or para-) of the substituent and is a measure of its electron-donating or -withdrawing ability.

-

ρ (rho) is the reaction constant , which is a measure of the sensitivity of the reaction to substituent effects.[2]

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge in the transition state. Conversely, a negative ρ value signifies that the reaction is favored by electron-donating groups, indicating the development of a positive charge.[2]

For ortho-substituted systems like this compound, the standard Hammett equation may not be sufficient due to the steric effects of the ortho substituent. In such cases, the Taft equation is often employed, which separates the polar (inductive and resonance) and steric effects.

Synthesis of Substituted 2-Acetylbenzaldehydes

A general and adaptable synthetic route is essential for creating a library of substituted 2-acetylbenzaldehydes for systematic study. A plausible approach involves the Friedel-Crafts acylation of a suitably substituted benzonitrile, followed by reduction of the nitrile to an aldehyde.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of 4-substituted-2-acetylbenzaldehydes.

References

Potential Biological Activities of 2-Acetylbenzaldehyde Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-acetylbenzaldehyde represent a versatile class of organic compounds with a wide spectrum of potential biological activities. This technical guide provides a comprehensive overview of the current state of research into these derivatives, with a particular focus on their anticancer, antimicrobial, and enzyme inhibitory properties. This document summarizes key quantitative data, provides detailed experimental protocols for relevant biological assays, and visualizes the underlying signaling pathways to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

This compound, a bicyclic aromatic compound, serves as a valuable scaffold for the synthesis of a diverse array of derivatives. The presence of both an acetyl and a formyl group on the benzene ring offers multiple sites for chemical modification, leading to the generation of compounds with varied and potent biological activities. Notably, Schiff base and thiosemicarbazone derivatives of this compound have emerged as particularly promising candidates for therapeutic applications. This guide will delve into the significant findings related to these derivatives, offering a technical resource for researchers in the field.

Anticancer Activity

Several derivatives of this compound have demonstrated significant cytotoxic activity against various cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.

Quantitative Data on Anticancer Activity

The following table summarizes the 50% inhibitory concentration (IC50) values for various this compound derivatives and related compounds against different cancer cell lines.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Schiff Base | 2-hydroxybenzaldehyde derivative (8S1) | Huh7 (Liver) | 14.46 | [1] |

| Schiff Base | 2-hydroxybenzaldehyde derivative (8S2) | Huh7 (Liver) | 13.75 | [1] |

| Schiff Base | 2-hydroxybenzaldehyde derivative (8S4) | Huh7 (Liver) | 11.89 | [1] |

| Schiff Base | 2-hydroxybenzaldehyde derivative (8S5) | Huh7 (Liver) | 10.14 | [1] |

| Chalcone | 2-Acetyl-naphthohydroquinone derivative (5f) | HT-29 (Colon) | - (pIC50 5.22) | [2] |

| 2-Oxo-quinoline-3-Schiff Base | Derivative 4d1 | NCI-H460 (Lung) | 5.16 | [3] |

| 2-Oxo-quinoline-3-Schiff Base | Derivative 4d2 | NCI-H460 (Lung) | 7.62 | [3] |

| 2-Oxo-quinoline-3-Schiff Base | Derivative 4l2 | NCI-H460 (Lung) | 7.66 | [3] |

| Benzimidazole Schiff Base | Dicopper(II) complex | MCF-7 (Breast) | 22 | [4] |

Signaling Pathways in Anticancer Activity

The anticancer effects of this compound derivatives are often mediated through the induction of apoptosis. This programmed cell death is typically initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of a cascade of caspases.

The activation of caspases is a hallmark of apoptosis. Initiator caspases (e.g., caspase-8 and caspase-9) are activated by pro-apoptotic signals and, in turn, activate executioner caspases (e.g., caspase-3), which cleave various cellular substrates, leading to cell death.

Caption: The caspase activation cascade in apoptosis.

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers. Some benzaldehyde derivatives have been shown to inhibit NF-κB activation, thereby promoting apoptosis.

Caption: The canonical NF-κB signaling pathway.

Antimicrobial Activity

Derivatives of this compound, particularly thiosemicarbazones, have demonstrated promising activity against a range of bacterial and fungal pathogens.

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for several this compound derivatives and related compounds.

| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |

| Thiosemicarbazone | 2,4-dihydroxybenzaldehyde-4-phenyl-3-thiosemicarbazone Ni(II)dppm complex | Staphylococcus aureus | - | [5] |

| Thiosemicarbazone | 2,4-dihydroxybenzaldehyde-4-phenyl-3-thiosemicarbazone Ni(II)dppm complex | Escherichia coli | - | [5] |

| Schiff Base | p-aminophenol + benzaldehyde derivative (PC1) | Escherichia coli | 62.5 | [6] |

| Schiff Base | p-aminophenol + benzaldehyde derivative (PC4) | Escherichia coli | 62.5 | [6] |

| Schiff Base | p-aminophenol + benzaldehyde derivative (PC1) | Staphylococcus aureus | 62.5 | [6] |

| Thiosemicarbazone | Derivative 5 | Staphylococcus aureus | 1 | [7] |

Enzyme Inhibitory Activity

While specific data for this compound derivatives as enzyme inhibitors is limited, broader studies on benzaldehyde derivatives have shown potential for activities such as α-glucosidase inhibition, which is relevant for the management of diabetes.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of Schiff Base Derivatives

A general and efficient method for the synthesis of Schiff base derivatives from this compound is as follows:

-

Dissolve this compound (1 mmol) in an appropriate solvent (e.g., ethanol, methanol).

-

Add an equimolar amount of the desired primary amine (1 mmol) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.[8][9]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The following day, treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for 24-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[10]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the test compound at various concentrations to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.[11][12][13]

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample.

-

Protein Extraction: Treat cells with the this compound derivative for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[14][15]

Conclusion and Future Directions

Derivatives of this compound have demonstrated a compelling range of biological activities, particularly in the realms of anticancer and antimicrobial research. The ease of synthesis and the potential for diverse structural modifications make this scaffold an attractive starting point for the development of novel therapeutic agents. Future research should focus on synthesizing and screening a broader library of this compound derivatives to establish more definitive structure-activity relationships. Furthermore, in-depth mechanistic studies are required to fully elucidate the signaling pathways and molecular targets through which these compounds exert their biological effects. Such investigations will be crucial for optimizing the potency and selectivity of these promising derivatives for clinical applications.

References

- 1. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]

- 2. 2-Acetyl-5,8-dihydro-6-(4-methyl-3-pentenyl)-1,4-naphthohydroquinone-Derived Chalcones as Potential Anticancer Agents [mdpi.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Potential apoptosis inducing agents based on a new benzimidazole schiff base ligand and its dicopper(ii) complex - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. japsonline.com [japsonline.com]

- 6. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. acmeresearchlabs.in [acmeresearchlabs.in]

- 12. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 13. researchgate.net [researchgate.net]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Acetylbenzaldehyde from o-Xylene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the multi-step synthesis of 2-acetylbenzaldehyde, a valuable building block in organic synthesis, starting from the readily available bulk chemical, o-xylene. Due to the challenges in achieving direct and selective conversion, a three-step synthetic pathway is presented, involving the initial selective oxidation of o-xylene to o-methylbenzaldehyde, followed by the conversion to o-methylacetophenone, and culminating in the photo-oxidation to the target molecule, this compound.

Introduction

This compound is a bifunctional aromatic compound containing both an aldehyde and a ketone group in an ortho orientation. This unique structural feature makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds, such as isoindoles and phthalimidines, which are of significant interest in medicinal chemistry and materials science. The synthesis of o-disubstituted benzene derivatives often presents challenges due to issues with regioselectivity. This application note outlines a rational and experimentally viable synthetic route from o-xylene, providing detailed protocols and quantitative data to guide researchers in this endeavor.

Overall Synthetic Pathway

The synthesis of this compound from o-xylene is proposed to proceed through the following three key transformations:

Caption: Overall synthetic workflow from o-xylene to this compound.

Data Presentation: A Comparative Summary of Synthetic Steps

The following table summarizes the key quantitative data for each step of the synthesis, providing a clear comparison of reaction conditions and expected outcomes.

| Parameter | Step 1: Selective Oxidation of o-Xylene | Step 2: Synthesis of o-Methylacetophenone * | Step 3: Photo-oxidation of o-Methylacetophenone |

| Reaction Type | Catalytic Liquid-Phase Air Oxidation | Grignard Reaction with Acetic Anhydride | Catalytic Photo-oxidation |

| Starting Material | o-Xylene | o-Bromotoluene | o-Methylacetophenone |

| Key Reagents | Metalloporphyrin catalyst, CoCl₂, Air | Mg turnings, Acetic Anhydride, Diethyl ether | Copper(II) sulfate, Methanol, Oxygen |

| Temperature | 125 °C | 0-5 °C (for reaction with anhydride) | Ambient Temperature |

| Reaction Time | 10 hours | 2-3 hours | Not specified (requires monitoring) |

| Conversion (%) | 9.5% | High | Not specified |

| Yield (%) | 98% (of converted products) | ~89% | up to 38%[1] |

| Key Product | o-Methylbenzaldehyde | o-Methylacetophenone | This compound |

Note: Step 2 is a two-part process involving the formation of a Grignard reagent from o-bromotoluene, which is then reacted with acetic anhydride. o-Bromotoluene can be synthesized from o-xylene via established bromination methods, though this step is not detailed here.

Experimental Protocols

Detailed methodologies for the key synthetic steps are provided below. Standard laboratory safety precautions should be followed at all times.

Step 1: Selective Oxidation of o-Xylene to o-Methylbenzaldehyde

This protocol is adapted from a patented procedure utilizing a metalloporphyrin catalyst for selective liquid-phase air oxidation.[2]

Materials:

-

o-Xylene (500 mL)

-

Metalloporphyrin catalyst (e.g., (I) where R1=R2=R3=Cl, M=Fe) (20 mg)

-

Cobalt(II) chloride (CoCl₂) (30 mg)

-

High-pressure reactor equipped with a gas inlet, stirrer, and temperature control

-

Compressed air source

Procedure:

-

Charge a 1 L high-pressure reactor with 500 mL of o-xylene, 20 mg of the metalloporphyrin catalyst, and 30 mg of CoCl₂.

-

Seal the reactor and begin stirring the mixture.

-

Pressurize the reactor with compressed air to 6 atm.

-

Heat the reaction mixture to 125 °C and maintain this temperature for 10 hours with continuous stirring.

-

After 10 hours, cool the reactor to room temperature and carefully vent the excess pressure.

-

The resulting reaction mixture contains o-methylbenzaldehyde along with o-methylbenzyl alcohol, o-toluic acid, and unreacted o-xylene.

-

Isolate the o-methylbenzaldehyde from the product mixture using fractional distillation under reduced pressure.

Expected Outcome: This reaction typically results in a 9.5% conversion of o-xylene, with the combined yield of o-methylbenzaldehyde, o-methylbenzyl alcohol, and o-toluic acid being approximately 98% of the converted material.[2]

Step 2: Synthesis of o-Methylacetophenone from o-Bromotoluene

This two-part protocol is based on analogous procedures for the synthesis of substituted acetophenones via Grignard reagents.[3]

Part A: Preparation of o-Tolylmagnesium Bromide

Materials:

-

Magnesium turnings

-

o-Bromotoluene

-

Anhydrous diethyl ether

-

Iodine crystal (as initiator)

-

Three-necked flask, dropping funnel, condenser, and magnetic stirrer (all oven-dried)

Procedure:

-

Set up an oven-dried three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture using a drying tube.

-

Place magnesium turnings in the flask along with a small crystal of iodine.

-

Prepare a solution of o-bromotoluene in anhydrous diethyl ether and place it in the dropping funnel.

-

Add a small portion of the o-bromotoluene solution to the magnesium turnings to initiate the reaction. Gentle warming may be necessary.

-

Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining o-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting greyish solution is the Grignard reagent, o-tolylmagnesium bromide.

Part B: Reaction with Acetic Anhydride

Materials:

-

o-Tolylmagnesium bromide solution (from Part A)

-

Acetic anhydride

-

Anhydrous diethyl ether

-

Saturated ammonium chloride solution

-

Dilute NaOH solution

Procedure:

-

In a separate flask, prepare a solution of acetic anhydride (1.0 equivalent) in anhydrous diethyl ether.

-

Cool the freshly prepared o-tolylmagnesium bromide solution to 0-5 °C in an ice bath.

-

Slowly add the acetic anhydride solution dropwise to the stirred Grignard reagent, maintaining the temperature between 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and wash the organic layer with dilute NaOH solution, followed by water until neutral.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the diethyl ether by rotary evaporation.

-

Purify the crude product by vacuum distillation to obtain o-methylacetophenone.

Expected Outcome: Based on analogous reactions with the para-isomer, this procedure is expected to yield o-methylacetophenone in approximately 89% yield.[3]

Step 3: Photo-oxidation of o-Methylacetophenone to this compound